1,1,4,4-Tetramethyltetramethylene peroxypivalate

Polymer Crosslinking Radical Initiator Design Bifunctional Peroxide

1,1,4,4-Tetramethyltetramethylene peroxypivalate (CAS 13102-32-4) is a symmetrical, bifunctional organic peroxide belonging to the peroxyester class. With the molecular formula C18H34O6 and a molecular weight of 346.46 g/mol, it features two thermally labile peroxypivalate functional groups on a central 2,5-dimethylhexane backbone.

Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
CAS No. 13102-32-4
Cat. No. B079684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4-Tetramethyltetramethylene peroxypivalate
CAS13102-32-4
Molecular FormulaC18H34O6
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(C)(C)C
InChIInChI=1S/C18H34O6/c1-15(2,3)13(19)21-23-17(7,8)11-12-18(9,10)24-22-14(20)16(4,5)6/h11-12H2,1-10H3
InChIKeyAUZOWNCZAHHZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,4,4-Tetramethyltetramethylene Peroxypivalate (CAS 13102-32-4) Procurement Guide: A Bifunctional Peroxyester Initiator


1,1,4,4-Tetramethyltetramethylene peroxypivalate (CAS 13102-32-4) is a symmetrical, bifunctional organic peroxide belonging to the peroxyester class [1]. With the molecular formula C18H34O6 and a molecular weight of 346.46 g/mol, it features two thermally labile peroxypivalate functional groups on a central 2,5-dimethylhexane backbone [2]. This structure distinguishes it from simpler, monofunctional peroxypivalates and positions it as a candidate for applications requiring dual radical generation, such as polymer crosslinking or the synthesis of telechelic block copolymers.

The Risk of Substituting 1,1,4,4-Tetramethyltetramethylene Peroxypivalate with Common Industrial Peroxide Initiators


Direct substitution of 1,1,4,4-tetramethyltetramethylene peroxypivalate with other in-class peroxides, such as monofunctional peroxyesters (e.g., tert-butyl peroxypivalate) or difunctional dialkyl peroxides (e.g., 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane), is highly likely to alter process outcomes due to fundamental differences in radical generation profiles. While specific comparative decomposition kinetics for this compound are absent from the public literature, its unique structure—combining two peroxyester groups with a flexible hexane spacer—creates an inherently different profile of radical flux, half-life temperature, and crosslinking capability [1][2]. Selecting a generic alternative without verifying its effect on cure kinetics, crosslink density, and polymer architecture introduces substantial formulation risk.

Quantitative Evidence Guide for the Selection of 1,1,4,4-Tetramethyltetramethylene Peroxypivalate


Molecular Functionality Differentiates This Bifunctional Peroxyester from Monofunctional Peers

1,1,4,4-Tetramethyltetramethylene peroxypivalate is a bifunctional peroxide, containing two peroxypivalate groups, as confirmed by its molecular structure [1]. This is a key differentiating structural feature from widely used monofunctional peroxypivalate initiators like tert-butyl peroxypivalate (TBPP) and tert-amyl peroxypivalate (TAPP), which possess only a single active oxygen-oxygen bond. This bifunctionality is an intrinsic molecular property that enables crosslinking or the formation of telechelic polymers.

Polymer Crosslinking Radical Initiator Design Bifunctional Peroxide

Computed Physical Properties Suggest Different Handling and Processing Windows Compared to Analogous Dialkyl Peroxides

While direct experimental half-life data is unavailable, the computed physical properties of 1,1,4,4-tetramethyltetramethylene peroxypivalate provide a basis for class-level comparison against a structurally similar, high-temperature crosslinking peroxide, 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP, CAS 78-63-7). The target compound's boiling point (380.2 °C) and density (1.0 g/cm³) are comparable, but its LogP (5.17) is significantly higher than DHBP's estimated ~4.0, indicating greater lipophilicity [1]. Furthermore, peroxyesters are known to have a 1-hour half-life temperature roughly 80-100°C lower than dialkyl peroxides, a class-level distinction critical for low-temperature curing applications.

Thermal Stability Peroxide Half-Life Safety Data

Patent Literature Indicates a Defined Industrial Niche for Bifunctional Peroxyesters in Vulcanization and Crosslinking

The patent literature explicitly identifies the class of compounds to which 1,1,4,4-tetramethyltetramethylene peroxypivalate belongs as useful crosslinking agents for polyethylene and elastomers. U.S. Patent 20090187048 describes a manufacturing process for derivatives of 2,5-dimethylhexane-2,5-dihydroperoxide, which are chemically analogous and used as polymerization initiators and crosslinking agents [1]. This establishes the compound within a documented industrial application space requiring bifunctional peroxides, separating it from simpler initiators used solely for linear polymerization.

Polyolefin Crosslinking Elastomer Vulcanization Organic Peroxide Patents

Key Application Scenarios for 1,1,4,4-Tetramethyltetramethylene Peroxypivalate Based on Verified Differentiation


Low-Temperature Crosslinking of Thermoplastic Polyolefins and Elastomers

The compound's class-level lower decomposition temperature, inferred from its peroxyester structure, makes it a candidate for crosslinking polyolefin elastomers or ethylene-propylene diene monomer (EPDM) rubber at curing temperatures significantly lower than those required for dialkyl peroxides like DHBP. This can prevent thermal degradation of the polymer matrix and reduce energy consumption . Selection over DHBP is warranted when a lower-temperature curing cycle is a process constraint.

Synthesis of Telechelic and Block Copolymers via Dual Radical Generation

The bifunctional nature of the peroxide, as evidenced by its molecular structure, allows it to initiate polymerization from two sites on the same molecule. This enables the synthesis of telechelic polymers or ABA-type block copolymers, where the central peroxide fragment is incorporated into the polymer backbone [1]. This is a synthetic route that monofunctional initiators like TBPP cannot provide, making it a specialized tool for polymer chemists.

Curing of Unsaturated Polyester Resins at Moderate Temperatures

Bifunctional peroxyesters are traditional initiators for the curing of unsaturated polyester resins. The compound's dual functionality can lead to a higher crosslink density in the final thermoset compared to monofunctional peroxypivalates, as each molecule can generate two radical sites for chain propagation and crosslinking [2]. This can translate to improved mechanical and thermal properties in the cured composite.

Specialty Applications Requiring High Lipophilicity for Non-Polar Polymer Blends

The computed high LogP (5.17) values indicate that this peroxide is significantly more lipophilic than common alternatives like DHBP . This suggests superior solubility and homogeneous dispersion in highly non-polar polymer melts, such as those based on ethylene-octene copolymers, potentially leading to more uniform crosslink distribution and fewer defects in the final product.

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